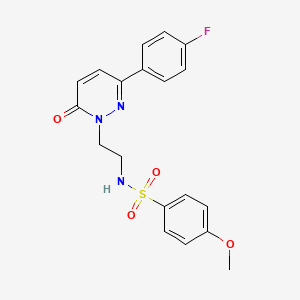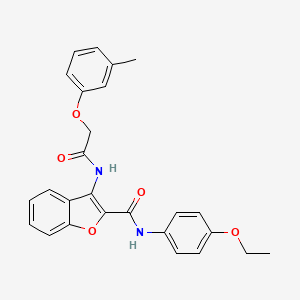![molecular formula C12H16N2O2S B2921528 tert-butyl N-[3-(4-methyl-1,3-thiazol-2-yl)prop-2-yn-1-yl]carbamate CAS No. 2166992-26-1](/img/structure/B2921528.png)
tert-butyl N-[3-(4-methyl-1,3-thiazol-2-yl)prop-2-yn-1-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid (NH2COOH). A carbamate group, N-CO-O, is a functional group that consists of a carbonyl group (C=O) flanked by a nitrogen and an oxygen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, carbamates are typically synthesized through the reaction of alcohols with isocyanates .Molecular Structure Analysis
The molecular structure of this compound would likely include a carbamate group attached to a tert-butyl group and a prop-2-yn-1-yl group attached to a 4-methyl-1,3-thiazol-2-yl group .Chemical Reactions Analysis
Carbamates are known to undergo hydrolysis to produce alcohols and isocyanic acid. They can also react with nucleophiles at the carbonyl carbon in nucleophilic acyl substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and functional groups present. Carbamates generally have polar characteristics due to the presence of the carbamate group .Applications De Recherche Scientifique
1. Molecular Structure Analysis
Research on carbamate derivatives, including tert-butyl carbamates, has led to insights into the interplay of hydrogen bonds in molecular structures. For example, studies involving tert-butyl carbamate derivatives have utilized single crystal X-ray diffraction to analyze their molecular environments and interactions. These studies have revealed details about the nature of interactions experienced by different molecules in the asymmetric units, with a focus on hydrogen bonds assembling molecules into three-dimensional architectures (Das et al., 2016).
2. Synthesis and Structural Characterization
The synthesis and structural characterization of tert-butyl carbamate derivatives have been a subject of study. For instance, research on tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5carbamate, a 1,3,4-thiadiazole derivative related to sulfonamides, has provided insights into bond lengths, angles, and the interaction between the sulfonyl group and the thiadiazole ring. This has implications for understanding the arrangement and stability of these compounds (Pedregosa et al., 1996).
3. Applications in Organic Materials and Dyes
Tert-butyl carbazole derivatives have been synthesized and studied for their potential applications in organic materials and dyes. For example, research on benzothiazole modified tert-butyl carbazole derivatives has explored their use in the detection of volatile acid vapors, highlighting their role in developing efficient chemosensors. Similarly, studies on carbazole-based dyes with tert-butyl groups have demonstrated their effectiveness as sensitizers in dye-sensitized solar cells (DSSCs), showing how these compounds can be used to improve the performance of solar cells (Sun et al., 2015), (Venkateswararao et al., 2014).
4. Insecticidal Activity
Some tert-butyl carbamate derivatives have shown potential as environmentally benign pest regulators. Research into N-tert-butyl-N,N'-diacylhydrazines containing thiadiazoles has indicated that these compounds can exhibit good insecticidal activities, suggesting their usefulness in novel pesticide development (Wang et al., 2011).
5. Probing Chemical Reactivity and Stability
Studies have also focused on the basicity and reactivity of tert-butyl imidazolylidenes and thiazolylidenes, providing insights into their chemical properties. For instance, the basicity of 1,3-di-tert-butylimidazol-2-ylidene in different solvents has been measured, contributing to a better understanding of the stability and reactivity of these carbenes (Kim & Streitwieser, 2002).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-[3-(4-methyl-1,3-thiazol-2-yl)prop-2-ynyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-9-8-17-10(14-9)6-5-7-13-11(15)16-12(2,3)4/h8H,7H2,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIXQHBANZIPCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C#CCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2921446.png)
![({2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)({3-[methyl(prop-2-yn-1-yl)amino]propyl})amine](/img/structure/B2921447.png)
![2-{[(4-Methoxyphenyl)methyl]amino}acetonitrile hydrochloride](/img/structure/B2921448.png)
![(5-Bromofuran-2-yl)-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2921449.png)

![Tert-butyl 4-({3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-1-carboxylate](/img/structure/B2921453.png)

![Dimethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine hydrochloride](/img/structure/B2921457.png)
![methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate hydrochloride](/img/structure/B2921458.png)


![N-(4-ethoxyphenyl)-2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2921462.png)
![(3R,5R)-5-(Aminomethyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B2921463.png)

